LogP Differentiation: 4.3-Fold Higher Lipophilicity Than the Deprotected Analog
The target compound exhibits a computed LogP of 2.14532, which is 4.3-fold higher than the LogP of 0.49782 for the deprotected analog 2-methyl-6-(piperazin-1-yl)nicotinic acid (CAS 1355229-85-4) . It is also 0.305 log units higher than the des-methyl Boc analog 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 201809-22-5, LogP 1.83980) . This LogP range places the target compound in a more favorable lipophilicity window for CNS drug design, where LogP values between 2 and 5 are generally preferred for blood-brain barrier penetration, whereas the deprotected analog (LogP ~0.5) falls well below this optimal range, potentially limiting its utility in CNS-targeted library synthesis.
| Evidence Dimension | Partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.14532 |
| Comparator Or Baseline | Deprotected analog: LogP = 0.49782; Des-methyl Boc analog: LogP = 1.83980 |
| Quantified Difference | 4.3-fold increase vs. deprotected analog; +0.305 log units vs. des-methyl Boc analog |
| Conditions | Computed LogP values reported by ChemScene and Molbase using standardized in silico methods |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance—selecting an intermediate with the appropriate LogP window directly influences the ADME profile of final compounds.
